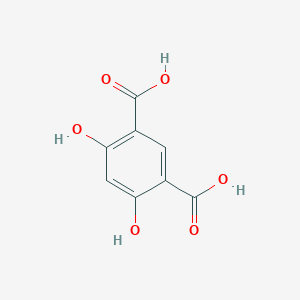

4,6-Dihydroxyisophthalic acid

Vue d'ensemble

Description

4,6-Dihydroxyisophthalic acid is an organic compound with the molecular formula C8H6O6 . It has an average mass of 198.130 Da and a monoisotopic mass of 198.016434 Da . It is also known as 1,3-Benzenedicarboxylic acid, 4,6-dihydroxy- .

Synthesis Analysis

The synthesis of 4,6-Dihydroxyisophthalic acid can be achieved through a reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH . Another method involves a one-pot synthesis that requires much lower CO2 pressure and shorter reaction time, providing a convenient access for large-scale synthesis .Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxyisophthalic acid consists of 14 heavy atoms and 6 aromatic heavy atoms . It has 2 freely rotating bonds, 6 H-bond acceptors, and 4 H-bond donors .Physical And Chemical Properties Analysis

4,6-Dihydroxyisophthalic acid has a density of 1.8±0.1 g/cm3, a boiling point of 551.0±35.0 °C at 760 mmHg, and a flash point of 301.1±22.4 °C . It has a molar refractivity of 43.9±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 111.4±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Metal-Organic Frameworks (MOFs)

4,6-Dihydroxyisophthalic acid is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs). For instance, it has been used in the controlled synthesis of large single crystals of the MOF CPO-27-Ni . The high porosity and functionality of MOFs make them suitable for a wide range of applications, including battery materials, catalysis, gas separation and storage, and biomedical applications .

Modulation Approach in Crystal Synthesis

The compound is used in a modulation approach to incrementally increase the size of single crystals of MOFs. A novel linker modulated synthesis using 2,5-dihydroxyterephthalic acid and the isomeric ligand 4,6-dihydroxyisophthalic acid yielded large single crystals of CPO-27-Ni .

Electrochemical Oxygen Evolution Reaction (OER)

4,6-Dihydroxyisophthalic acid is used in the preparation of a novel metal–organic framework (MOF) with efficient OER electrocatalytic performance . The OER plays a vital role in fuel cells, water splitting, and metal–air batteries .

Coordination Environment Optimization

The compound is used to optimize the coordination environment in MOFs. This optimization, created by dual ligands, contributes to the excellent OER performance of the MOFs .

Production of Polyester Materials

4,6-Dihydroxyisophthalic acid is an important raw material for the production of polyester materials, such as polyester fibers, polyester films, and polyester coatings .

Synthesis of Chemical Intermediates

It can also be used as a chemical intermediate in the synthesis of dyes, resins, flame retardants, and other chemicals .

Safety and Hazards

4,6-Dihydroxyisophthalic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and fumes, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

4,6-Dihydroxyisophthalic acid, also known as TDA (Terephthalic Dihydroxy Acid), is an organic compound It’s known that the compound’s hydroxyl groups have acidic properties and can participate in esterification and acylation reactions .

Mode of Action

The mode of action of 4,6-Dihydroxyisophthalic acid is primarily through its hydroxyl groups. These groups have acidic properties, allowing the compound to participate in esterification and acylation reactions . This means that the compound can react with alcohols to form esters and with amines or ammonia to form amides, altering the properties of these molecules.

Pharmacokinetics

It’s known that the compound is soluble in water, alcohols, and ester solvents, but insoluble in non-polar solvents . This solubility profile suggests that it could be well-absorbed in the body and distributed to various tissues where it can exert its effects.

Action Environment

The action of 4,6-Dihydroxyisophthalic acid can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could influence its action, efficacy, and stability . Furthermore, it should be stored in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydroxyisophthalic acid | |

CAS RN |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

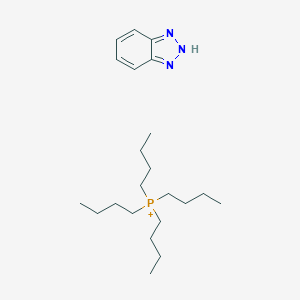

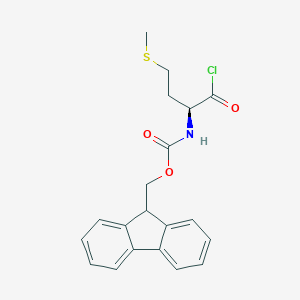

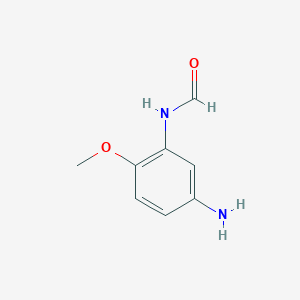

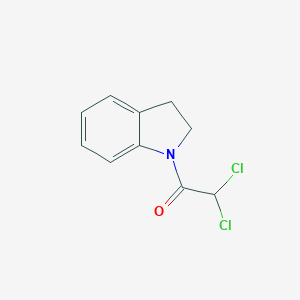

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)